Cas no 625446-22-2 (1-(4-bromo-2-fluorophenyl)ethan-1-one)
1-(4-bromo-2-fluorophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4'-Bromo-2'-fluoroacetophenone
- 1-(4-Bromo-2-fluorophenyl)ethanone
- 1-Acetyl-4-bromo-2-fluorobenzene
- 4-BROMO-2-FLUOROACETOPHENONE
- Ethanone, 1-(4-bromo-2-fluorophenyl)-
- 1-(4-bromo-2-fluorophenyl)ethan-1-one
- 1-(4-Bromo-2-fluoro-phenyl)-ethanone
- 2-FLUORO-4-BROMOACETOPHENONE
- KSC352O4J
- 4-Bromo-2-fluoro acetophenone
- 2'-Fluoro-4'-bromoacetophenone
- 4`-Bromo-2`-fluoroacetophenone
- ASKFCSCYGAFWAB-UHFFFAOYSA-N
- DTXSID30620396
- PS-7922
- SY024301
- CS-W004323
- MB02747
- CL8664
- Z1269134115
- SCHEMBL8204
- 1-(4-bromo-2-fluorophenyl)-ethanone
- 4 inverted exclamation mark -Bromo-2 inverted exclamation mark -fluoroacetophenone
- EN300-111817
- 1-(4-bromanyl-2-fluoranyl-phenyl)ethanone
- J-514648
- AKOS005259579
- A833836
- AC-28596
- MFCD03411551
- CHEMBL5277466
- B5236
- 625446-22-2
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- MDL: MFCD03411551
- Inchi: 1S/C8H6BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
- InChI Key: ASKFCSCYGAFWAB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(C)=O)=C(C=1)F
Computed Properties
- Exact Mass: 215.95900
- Monoisotopic Mass: 215.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.4
Experimental Properties
- PSA: 17.07000
- LogP: 2.79080
1-(4-bromo-2-fluorophenyl)ethan-1-one Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-(4-bromo-2-fluorophenyl)ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-bromo-2-fluorophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A168813-100mg |
1-Acetyl-4-bromo-2-fluorobenzene |
625446-22-2 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A168813-250mg |
1-Acetyl-4-bromo-2-fluorobenzene |
625446-22-2 | 250mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A168813-500mg |
1-Acetyl-4-bromo-2-fluorobenzene |
625446-22-2 | 500mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A168813-1g |
1-Acetyl-4-bromo-2-fluorobenzene |
625446-22-2 | 1g |
$ 75.00 | 2022-04-27 | ||
| Chemenu | CM254147-10g |
1-(4-Bromo-2-fluorophenyl)ethanone |
625446-22-2 | 95+% | 10g |
$102 | 2021-06-16 | |
| Chemenu | CM254147-25g |
1-(4-Bromo-2-fluorophenyl)ethanone |
625446-22-2 | 95+% | 25g |
$194 | 2021-06-16 | |
| Chemenu | CM254147-100g |
1-(4-Bromo-2-fluorophenyl)ethanone |
625446-22-2 | 95+% | 100g |
$542 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LZ370-20g |
1-(4-bromo-2-fluorophenyl)ethan-1-one |
625446-22-2 | 97+% | 20g |
872.0CNY | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0277-5g |
1-(4-Bromo-2-fluoro-phenyl)-ethanone |
625446-22-2 | 97% | 5g |
466.42CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0277-25g |
1-(4-Bromo-2-fluoro-phenyl)-ethanone |
625446-22-2 | 97% | 25g |
1526.48CNY | 2021-05-08 |
1-(4-bromo-2-fluorophenyl)ethan-1-one Suppliers
1-(4-bromo-2-fluorophenyl)ethan-1-one Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1-(4-bromo-2-fluorophenyl)ethan-1-one
1-(4-Bromo-2-Fluorophenyl)Ethan-1-One: A Comprehensive Overview
1-(4-Bromo-2-Fluorophenyl)Ethan-1-One (CAS No. 625446-22-2) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique aromatic structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and advanced materials. The molecule consists of a phenyl ring substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively, attached to a ketone group. This combination of substituents imparts distinctive electronic and steric properties, making it a valuable building block in organic synthesis.
The synthesis of 1-(4-Bromo-2-Fluorophenyl)Ethan-1-One involves a series of carefully optimized reactions, often employing catalytic systems to achieve high yields and selectivity. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are particularly valuable for pharmacological studies. Researchers have also explored alternative synthetic routes, such as microwave-assisted synthesis and continuous flow chemistry, to enhance the efficiency and scalability of production processes.
One of the most promising applications of 1-(4-Bromo-2-Fluorophenyl)Ethan-1-One lies in its use as a precursor for bioactive molecules. The compound's ability to undergo various nucleophilic and electrophilic substitutions makes it an ideal intermediate in the construction of complex molecular architectures. For instance, it has been employed in the synthesis of heterocyclic compounds, which are known for their potential as kinase inhibitors and other therapeutic agents. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer progression, highlighting its significance in drug discovery.
In addition to its role in medicinal chemistry, 1-(4-Bromo-2-Fluorophenyl)Ethan-1-One has found applications in materials science, particularly in the development of advanced polymers and optoelectronic materials. The compound's electronic properties make it suitable for use as a monomer in polymerization reactions, leading to materials with tailored optical and electrical characteristics. Researchers have also investigated its potential as a building block for organic semiconductors, where its ability to form stable charge transfer complexes could enhance device performance.
The environmental impact and safety profile of 1-(4-Bromo-2-Fluorophenyl)Ethan-1-One have also been subjects of recent research. Studies have focused on understanding its biodegradation pathways and toxicity profiles to ensure safe handling and disposal. Regulatory agencies have established guidelines for workplace exposure limits and waste management practices to mitigate potential risks associated with this compound.
In conclusion, 1-(4-Bromo-2-Fluorophenyl)Ethan-1-One (CAS No. 625446-22-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, continue to drive innovation in both academic and industrial settings. As research into this compound progresses, it is anticipated that new discoveries will further expand its utility in addressing pressing challenges in medicine, materials science, and beyond.
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